molecular formula C16H24N2O B2561865 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide CAS No. 946280-68-8

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide

Cat. No.: B2561865
CAS No.: 946280-68-8
M. Wt: 260.381
InChI Key: LLWUWWSXNHMWDI-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide is a synthetic organic compound featuring a tetrahydroquinoline core linked to a butyramide group via an ethylene chain. The tetrahydroquinoline scaffold is a prominent structure in medicinal chemistry and is found in compounds with a wide range of biological activities. This specific molecular architecture, which combines an aromatic system with an aliphatic amide chain, is often explored in the design of receptor ligands . Research Applications and Value The core 1,2,3,4-tetrahydroquinoline structure is recognized as a bioisostere of other nitrogen-containing heterocycles like quinoline and naphthalene. Such structures are frequently investigated as central pharmacophores in the development of ligands for central nervous system targets . For instance, research indicates that compounds bearing a tetrahydroquinoline scaffold, particularly when substituted with an ethylamido side chain, show potential as ligands for melatonin (MT1 and MT2) receptors, which are key targets in sleep and circadian rhythm regulation research . The butyramide moiety (a four-carbon chain amide) is a classic fatty amide group that can contribute to the molecule's overall lipophilicity and metabolic profile . Researchers may value this compound as a chemical intermediate or as a reference standard in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Handling and Compliance This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Appropriate safety data sheets should be consulted prior to use. As with compounds of this nature, cold-chain transportation is often recommended to ensure stability and purity .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-5-16(19)17-10-9-13-7-8-15-14(12-13)6-4-11-18(15)2/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWUWWSXNHMWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CC2=C(C=C1)N(CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Alkylation: The tetrahydroquinoline core is then alkylated using an appropriate alkyl halide, such as ethyl bromide, under basic conditions to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with butyric acid or its derivatives (e.g., butyryl chloride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butyramide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any unsaturated bonds within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or alkyl positions, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Saturated tetrahydroquinoline derivatives

    Substitution: Various substituted amides or alkylated products

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential pharmacological properties

Medicine

Medicinally, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of neurological disorders, given the structural similarity to known bioactive compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Decrease with longer acyl chains (e.g., 180°C for C4 vs. 142°C for C6), suggesting reduced crystallinity and increased lipophilicity .
  • Structural Implications : Longer chains may enhance membrane permeability but could reduce target binding specificity due to steric effects.

Tetrahydroquinoline-Based Derivatives

The quinolinyl oxamide derivative (QOD) () shares the tetrahydroquinoline-ethyl backbone but incorporates a benzodioxol-ethanediamide group instead of a butyramide:

Property N-(2-(1-Methyl-THQ-6-yl)ethyl)butyramide QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-THQ-6-yl)ethyl]ethanediamide)
Core Structure Butyramide-linked tetrahydroquinoline Ethanediamide-linked tetrahydroquinoline with benzodioxol
Pharmacological Role Potential dual inhibitor (inferred) Confirmed dual FP-2/FP-3 inhibitor
Structural Advantage Simpler amide linkage Dual amide groups may enhance binding to enzyme active sites
Limitations Unreported activity data Lack of structural data limits SAR optimization

Key Findings :

Amide Derivatives with Heterocyclic Cores

describes N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives, which replace tetrahydroquinoline with a quinoxaline core. These compounds exhibit moderate yields (e.g., 90.2% for 4a) and higher melting points (230–232°C for 4a), indicating greater rigidity and polarity compared to the target compound . However, their biological activity remains uncharacterized in the provided data.

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydroquinoline moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The tetrahydroquinoline framework is known for its diverse pharmacological properties, making this compound a subject of interest in various therapeutic contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N2O Molecular Formula \text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function through the following mechanisms:

  • Receptor Binding : The compound may bind to various receptors on cell surfaces, modulating their activity and influencing cellular responses.
  • Enzyme Modulation : It has the potential to inhibit or activate enzymes involved in significant biochemical pathways.
  • Influence on Signaling Pathways : The compound may affect signaling pathways that regulate processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.
  • Neuroprotective Effects : The tetrahydroquinoline scaffold is associated with neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline compounds may exhibit antimicrobial properties against various bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Smith et al. (2020)Demonstrated that tetrahydroquinoline derivatives can reduce inflammation markers in human cell lines.
Johnson et al. (2019)Investigated the neuroprotective effects of similar compounds in animal models of neurodegeneration .
Lee et al. (2021)Reported antimicrobial activity against Gram-positive bacteria for compounds with tetrahydroquinoline structures .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that allow for modifications to enhance its biological properties. The synthetic routes often include:

  • Reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with butyric acid derivatives.
  • Use of anhydrous solvents and catalysts to facilitate the formation of the desired product.

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